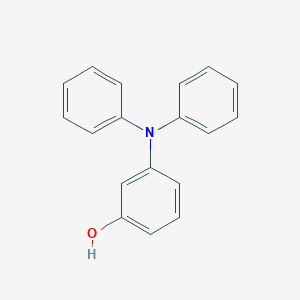

3-(Diphenylamino)phenol

Vue d'ensemble

Description

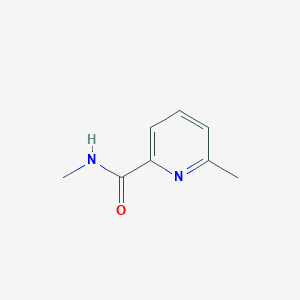

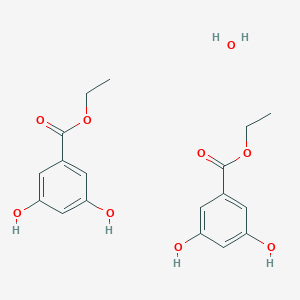

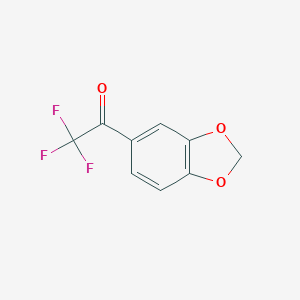

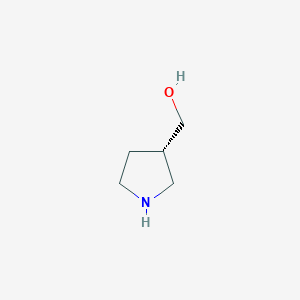

3-(Diphenylamino)phenol is a chemical compound with the molecular formula C18H15NO . It has an average mass of 261.318 Da and a monoisotopic mass of 261.115356 Da .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in several studies. For instance, a study reported the synthesis of a compound called DiPP, which is based on a chalcone structure with a triphenylamine group . Another study reported the synthesis of a compound called 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one using a two-step methodology .Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a diphenylamine group . The structure is based on a benzene ring, which is a cyclic compound consisting of six carbon atoms .Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for various chemical reactions. They can undergo electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis

Phenol, a related compound, is moderately soluble in water due to its ability to form hydrogen bonds . It is also known to have a high reactivity due to the interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .Applications De Recherche Scientifique

Environmental Remediation :

- Sphingomonas sp. strain SS3 degrades diphenyl ether and its derivatives, producing phenol and catechol intermediates, useful for biodegradation in soil (Schmidt et al., 1992).

- Cometabolism involving phenol enhances the biodegradation of 3-chlorophenol, reducing the lag period and time for complete removal in a sequencing batch reactor (Chiavola et al., 2004).

Pharmaceuticals and Medical Applications :

- New N,N-Diphenyl Amine Derivatives, such as AK-4, exhibit potential as analgesic and anti-inflammatory compounds (Kumar & Mishra, 2020).

- Mushroom tyrosinase in polyelectrolyte multilayers can detect o-diphenols, offering potential in healthcare and pollution monitoring (Fiorentino et al., 2010).

Materials Science :

- Pd(NHC) electrocatalysis enables phosphonate-free synthesis of diphenyl carbonate from phenol, with specific precursors showing high efficiency (Kanega & Yamanaka, 2013).

- Triphenylamine-based chemosensors selectively detect Fe3+ and Al3+ ions, and show fluorescence sensing of Zn2+, varying in response across different solvents (Kundu & Anthony, 2018).

Analytical Chemistry :

- The Folin-Ciocalteu reagent determines phenolic compounds' antioxidant activity in vegetables, with varying efficacy based on the vegetable type (Stratil et al., 2006).

- Schiff base compounds with aminic nitrogens inhibit mild steel corrosion in acidic media, demonstrating potential as corrosion inhibitors (Emregül et al., 2006).

Safety and Hazards

3-(Diphenylamino)phenol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

Propriétés

IUPAC Name |

3-(N-phenylanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLALNMFIFWIUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561379 | |

| Record name | 3-(Diphenylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107396-23-6 | |

| Record name | 3-(Diphenylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)

![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)